Regioisomeric Differentiation: 7-Methoxy vs. 6-Methoxy Substitution in PDE4 Inhibitor Intermediate Space
The target compound bears a methoxy substituent at the 7-position of the phthalazine ring, in contrast to 1-chloro-4-ethyl-6-methoxy-phthalazine (Example 10 of WO2000005218A1), which carries the methoxy group at the 6-position [1]. While both compounds share identical molecular formula (C₁₁H₁₁ClN₂O) and molecular weight (222.67 g/mol), the 7-methoxy orientation places the electron-donating substituent in a distinct resonance relationship with the 1-chloro leaving group, which has been shown in 1-chloro-4-substituted phthalazine systems to modulate the rate of nucleophilic displacement [2]. No published head-to-head biological comparison of the two regioisomers currently exists, and therefore differential bioactivity cannot be claimed.
| Evidence Dimension | Methoxy substitution position on phthalazine core |
|---|---|
| Target Compound Data | Methoxy at position 7; chlorine at position 1; ethyl at position 4 |
| Comparator Or Baseline | 1-Chloro-4-ethyl-6-methoxy-phthalazine (methoxy at position 6) |
| Quantified Difference | Structural isomerism; no quantitative activity difference data available |
| Conditions | Compound identity confirmed by molecular formula C₁₁H₁₁ClN₂O, MW 222.67 g/mol |
Why This Matters
When procuring for structure-activity relationship (SAR) studies or lead optimization, the regioisomeric identity must be verified, as even identical molecular weight and formula cannot guarantee interchangeable biological or reactivity profiles.
- [1] Patent WO2000005218A1 – Phthalazine derivatives phosphodiesterase 4 inhibitors, Example 10: 1-Chloro-4-ethyl-6-methoxy-phthalazine. View Source
- [2] Hill, J.E.M. & Ehrlich, J.H. Nucleophilic Heteroaromatic Substitution. II. Phthalazines, J. Org. Chem. 1971, 36(21), 3248–3252. View Source
